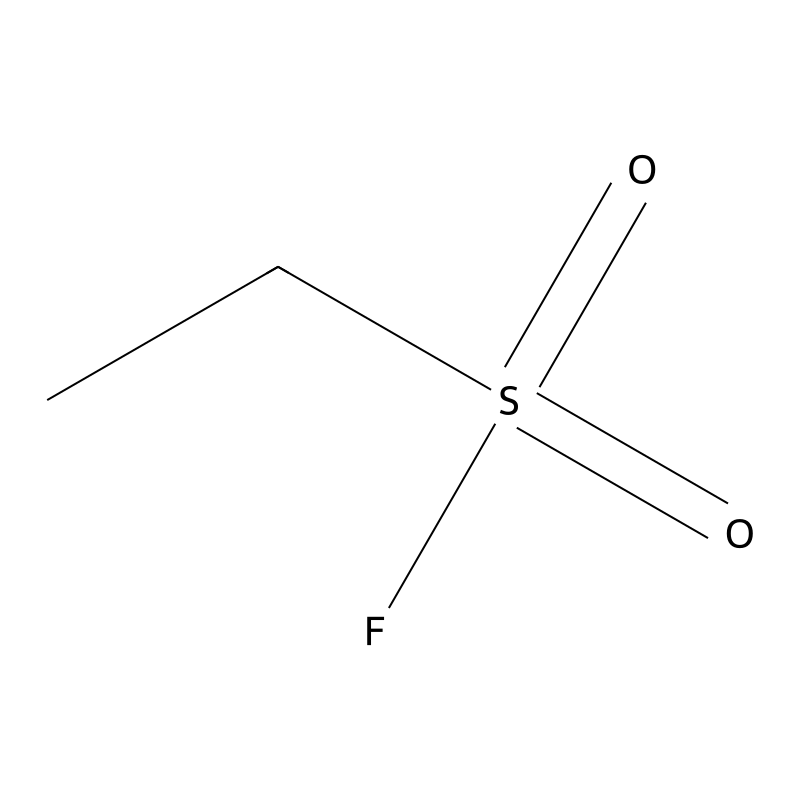Ethanesulfonyl fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Click Chemistry
ESF serves as a valuable building block in a new type of click chemistry called "SuFEx click chemistry." This approach utilizes the sulfonyl fluoride moiety (SO₂F) as a connector to selectively link small molecules to proteins or nucleic acids. This method offers several advantages compared to traditional methods using amides and phosphate groups as linkers, including:
- High efficiency and selectivity: SuFEx click chemistry demonstrates exceptional efficiency and specificity, allowing for the formation of stable and well-defined conjugates. Source: Sigma-Aldrich product page, Ethanesulfonyl fluoride 95:
- Biocompatibility: The components involved in SuFEx click chemistry exhibit good biocompatibility, making them suitable for applications involving biological molecules.
Organic Synthesis
ESF's high reactivity makes it a valuable tool in various organic synthesis applications. Some notable examples include:
- Synthesis of β-Arylethenesulfonyl fluorides: ESF can be utilized in the synthesis of β-Arylethenesulfonyl fluorides through a palladium(II) acetate-catalyzed Heck-Matsuda reaction with arenediazonium tetrafluoroborates. Source: Sigma-Aldrich product page, Ethenesulfonyl fluoride 95 677-25-8:
- Preparation of Bisalkylsulfonyl fluoride (BSF) monomers: ESF acts as a key reactant in the Michael addition reaction with amines/anilines to produce BSF monomers. These monomers find applications in the synthesis of valuable materials like polysulfonates. Source: Sigma-Aldrich product page, Ethenesulfonyl fluoride 95 677-25-8:
- Synthesis of Cyclobutane-fused pyridinyl sulfonyl fluorides: ESF demonstrates its versatility by enabling the photocatalytic [2 + 2] cycloaddition with pyridones or isoquinolones to form cyclobutane-fused pyridinyl sulfonyl fluorides. Source: Sigma-Aldrich product page, Ethenesulfonyl fluoride 95 677-25-8:
Ethanesulfonyl fluoride is an organofluorine compound characterized by the chemical formula C₂H₅FO₂S. It is a colorless to yellowish liquid that is hygroscopic, meaning it can absorb moisture from the environment. This compound is known for its corrosive properties and is highly toxic, particularly when inhaled or upon contact with skin. Ethanesulfonyl fluoride has a pungent odor and can produce harmful fumes upon decomposition, including hydrogen fluoride and sulfur oxides when exposed to heat or moisture .
- Nucleophilic Substitution: The fluoride atom in ethanesulfonyl fluoride can be replaced by nucleophiles, leading to the formation of other sulfonyl derivatives .
- Hydrolysis: Ethanesulfonyl fluoride reacts with water, resulting in the formation of ethanesulfonic acid and hydrofluoric acid, which are both hazardous .
- Reactivity with Amines: It can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry .
Ethanesulfonyl fluoride exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission but also poses risks of toxicity. Studies have indicated that this compound may selectively inhibit acetylcholinesterase in the brain more than in peripheral tissues, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .
The synthesis of ethanesulfonyl fluoride can be achieved through several methods:
- Reaction of Ethanesulfonyl Chloride with Potassium Fluoride: This method involves treating ethanesulfonyl chloride with potassium fluoride in a suitable solvent, often leading to the desired fluorinated product through nucleophilic substitution .
- Direct Fluorination: Ethanesulfonyl compounds can be fluorinated directly using fluorinating agents under controlled conditions to yield ethanesulfonyl fluoride .
- Steam Distillation: Following the reaction of ethanesulfonyl chloride with potassium bifluoride, steam distillation can be employed to purify the product .
Ethanesulfonyl fluoride has several applications across various fields:
- Pharmaceuticals: Its ability to inhibit acetylcholinesterase makes it a candidate for drug development aimed at treating Alzheimer's disease and other cognitive disorders .
- Chemical Synthesis: It serves as a building block in organic synthesis, particularly in creating sulfonamide derivatives and other complex organic molecules .
- Research: Due to its reactive nature, it is used in biochemical studies to investigate enzyme mechanisms and interactions involving acetylcholine signaling pathways .
Research on the interactions of ethanesulfonyl fluoride has revealed its potent effects on biological systems. Notably, studies demonstrate that it selectively accumulates in brain tissues while exhibiting less impact on peripheral tissues. This selectivity could lead to fewer side effects compared to traditional cholinesterase inhibitors used in clinical settings for dementia treatment . Additionally, its interactions with various nucleophiles have been explored to understand its reactivity profile better.
Ethanesulfonyl fluoride shares similarities with other sulfonyl fluorides but possesses unique characteristics that distinguish it from these compounds. Below is a comparison with similar compounds:
Ethanesulfonyl fluoride's unique selectivity for brain acetylcholinesterase inhibition and its specific reactivity towards nucleophiles set it apart from these similar compounds, making it a valuable compound for both research and therapeutic applications.








